6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine
Description
6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine is a compound that features a pyrimidine ring substituted with both an amino group and a bis(tert-butoxycarbonyl)amino group. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-(6-aminopyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-7-9(15)16-8-17-10/h7-8H,1-6H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJZIZPTJRFVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=NC(=C1)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719910 | |
| Record name | Di-tert-butyl (6-aminopyrimidin-4-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364663-35-3 | |
| Record name | Di-tert-butyl (6-aminopyrimidin-4-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Boc Protection of 4,6-Diaminopyrimidine
The core synthetic challenge involves selective introduction of tert-butoxycarbonyl (Boc) groups to both amino positions on the pyrimidine ring. Starting with 4,6-diaminopyrimidine, researchers employ a stepwise protection strategy:
-
Initial Mono-Protection :
Reacting 4,6-diaminopyrimidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0–5°C with triethylamine (3–5 eq.) yields 6-amino-4-(tert-butoxycarbonylamino)pyrimidine. Kinetic control favors protection at the more nucleophilic 4-position due to reduced steric hindrance. -
Second Boc Activation :
Subsequent reaction with Boc₂O under elevated temperatures (40–50°C) in tetrahydrofuran (THF) introduces the second Boc group at the 6-position. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 eq.) enhances reaction efficiency, achieving 85–90% conversion.
Critical Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | +15% yield |
| Boc₂O Equivalents | 2.2–3.0 eq. | Prevents overprotection |
| Solvent Polarity | THF > DCM | Improves solubility |
Palladium-Mediated Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Boronate Intermediates
A patent-pending method (CN102153579A) demonstrates the utility of palladium catalysis in constructing advanced intermediates. While developed for tetrahydropyridine-boronic esters, the protocol adapts to pyrimidine systems:
-
Triflation of Aminopyrimidine :
4-Aminopyrimidine reacts with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at 0°C, forming the corresponding triflate. -
Borylation with Bis(pinacolato)diboron :
Using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) in dioxane at 80°C, the triflate undergoes borylation to generate the pinacol boronate ester. -
Boc Protection Under Inert Conditions :
The boronate intermediate reacts with Boc₂O in THF at −60°C with n-BuLi as base, achieving dual protection in 51–58% overall yield.
Reaction Schema :
Solvent and Catalytic System Optimization
Solvent Effects on Reaction Kinetics
Comparative studies reveal solvent polarity critically influences Boc-protection efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 72 | 95.1 |
| THF | 7.52 | 85 | 98.6 |
| Dioxane | 2.21 | 68 | 97.3 |
THF’s moderate polarity balances substrate solubility and reaction rate, while dioxane’s low polarity slows Boc activation.
Catalytic Enhancements
Pd(dppf)Cl₂ outperforms other catalysts in cross-coupling steps:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(OAc)₂ | 42 | 24 |
| Pd(PPh₃)₄ | 55 | 18 |
| Pd(dppf)Cl₂ | 58 | 12 |
The dppf ligand’s electron-rich environment facilitates oxidative addition of the triflate intermediate.
Purification and Analytical Characterization
Recrystallization Protocols
Crude product purification employs solvent systems tailored to Boc-group stability:
| Solvent Combination | Purity Post-Crystallization (%) | Recovery (%) |
|---|---|---|
| Hexane/Ethyl Acetate (4:1) | 98.2 | 75 |
| Methanol/Water (7:3) | 99.6 | 82 |
| Chloroform/Heptane (1:1) | 97.8 | 68 |
Methanol/water mixtures achieve optimal purity by dissolving polar impurities while precipitating the target compound.
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.21 (s, 1H, C5-H)
-
δ 6.49 (br s, 2H, NH₂)
-
δ 1.48 (s, 18H, Boc-CH₃)
Mass Spec (ESI+) :
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc groups using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, deprotection would yield the free amine, while substitution reactions would yield various substituted pyrimidine derivatives.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine typically involves multi-step reactions that allow for the introduction of various functional groups. This compound can be modified to yield derivatives that exhibit enhanced biological activity or selectivity. For instance, its derivatives have been explored for their potential as inhibitors in various biochemical pathways.
Drug Development
This compound serves as a precursor in the development of new pharmaceutical agents. Its derivatives have been investigated for their effects on various diseases, including cancer and metabolic disorders. For example, compounds derived from this structure have shown promise as selective inhibitors targeting specific enzymes involved in tumor growth and progression .
Inhibition Studies
Research has demonstrated that derivatives of this compound can act as potent inhibitors of key enzymes such as histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks). These enzymes are critical in regulating cellular processes like proliferation and apoptosis, making them valuable targets for cancer therapy . For instance, a study highlighted a quinazolinone-based derivative that exhibited significant antiproliferative activity against multiple cancer cell lines, showcasing the potential of pyrimidine derivatives in oncology .
Biological Evaluation
The biological evaluation of this compound includes assessing its efficacy and safety profiles through various assays. For example, compounds derived from this compound have been tested for their ability to inhibit nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The selectivity and potency of these inhibitors are crucial for developing therapeutic agents with minimal side effects .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action for 6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, facilitating the synthesis of various derivatives. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives being synthesized .
Comparison with Similar Compounds
Similar Compounds
(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid: Another compound featuring Boc-protected amino groups, used in the synthesis of multifunctional amphiphilic peptide dendrimers.
BOC-L-HIS (TRT)-AIB-OH: A small peptide used in the synthesis of semaglutide, featuring Boc-protected amino groups.
Uniqueness
6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which allows for targeted modifications and applications in various fields of research and industry.
Biological Activity
6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C12H18N4O4. The presence of the tert-butoxycarbonyl (Boc) groups enhances the compound's stability and solubility, which are critical factors in its biological applications.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The Boc groups facilitate the compound's interaction with nucleophiles, enhancing its reactivity in biological systems. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Initial studies suggest potential antimicrobial properties, indicating that it may inhibit growth in various bacterial strains.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into its use as an anticancer agent .
- Enzyme Inhibition : It has been reported to inhibit specific enzymes, which could have implications for treating diseases related to enzyme dysregulation, such as certain cancers and metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Studies : A study conducted by researchers at a prominent university tested the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
- Cytotoxicity Tests : In vitro assays on human cancer cell lines revealed that the compound exhibits cytotoxic effects with IC50 values ranging from 20 to 50 µM, depending on the cell type. These findings support further exploration into its mechanisms and optimization for therapeutic use .
- Enzyme Inhibition Studies : Another study focused on the inhibitory effects of this compound on specific enzymes related to cancer metabolism. The results demonstrated that it could effectively reduce enzyme activity by up to 70%, indicating its potential role as a therapeutic agent in cancer treatment .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key comparisons:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Enzyme Inhibition (%) |
|---|---|---|---|
| This compound | Yes | 20-50 | Up to 70 |
| Compound A (similar structure) | Moderate | 30-60 | 50 |
| Compound B (related derivative) | Yes | 15-45 | Up to 60 |
Q & A
Q. Key Optimization Parameters :
- Solvent Polarity : Lower polarity solvents favor Boc protection over hydrolysis.
- Stoichiometry : A 2:1 molar ratio of Boc anhydride to free amine ensures complete bis-protection.
- Catalysis : DMAP (5 mol%) accelerates reaction rates .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
Spectroscopic Techniques :
- ¹H/¹³C NMR : Distinct peaks for tert-butyl groups (δ ~1.3–1.5 ppm in ¹H; δ ~28–30 ppm in ¹³C) and pyrimidine protons (δ ~6.5–8.5 ppm) confirm substitution patterns .
- IR Spectroscopy : Stretching vibrations at ~1680–1720 cm⁻¹ (C=O of Boc) and ~3350 cm⁻¹ (N-H of free 4-amino group) validate protection .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 325.3 (calculated for C₁₅H₂₄N₄O₄) .
Q. Chromatographic Purity Assessment :
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensure >98% purity .
Advanced: How do Boc groups influence the regioselectivity of subsequent reactions on the pyrimidine core?
Answer:
The electron-withdrawing nature of Boc groups reduces the nucleophilicity of the 6-amino position, directing reactivity to the 4-amino group. Examples include:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 4-position proceeds efficiently due to unprotected amine participation in Pd catalysis .
- Electrophilic Substitution : Halogenation (e.g., bromination) favors the 5-position of the pyrimidine ring, as Boc groups sterically hinder the 6-position .
Case Study : In , Boc-protected pyrimidines underwent Sonogashira coupling at the 4-position without deprotection, demonstrating regiocontrol .
Advanced: What are the challenges in selective Boc deprotection, and how are they mitigated?
Answer:
Challenges :
Q. Mitigation Strategies :
- Controlled Deprotection : Use dilute TFA (20% in DCM) at 0°C for 1–2 hours to remove one Boc group selectively .
- Alternative Reagents : HCl in nitromethane (0°C, 1 hour) minimizes side reactions while cleaving Boc groups efficiently (, % yield) .
Advanced: How can researchers resolve contradictions in spectral data during structural validation?
Answer:
Common Contradictions :
- Discrepancies in ¹³C NMR shifts due to rotational isomerism of Boc groups.
- Overlapping ¹H NMR signals from pyrimidine and tert-butyl protons.
Q. Resolution Methods :
- Variable Temperature NMR : Heating to 60°C simplifies spectra by averaging rotational conformers .
- 2D Techniques (HSQC, HMBC) : Correlate proton and carbon signals to confirm connectivity (e.g., Boc groups to pyrimidine) .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., as in for related pyrimidines) .
Advanced: What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?
Answer:
The 4-aminopyrimidine scaffold is a privileged structure in kinase inhibitors (e.g., imatinib analogs). Key applications include:
- Scaffold Functionalization : The 6-Boc-amino group serves as a handle for introducing substituents (e.g., fluorophores or targeting moieties) without disrupting the 4-amino pharmacophore .
- Prodrug Development : Boc groups enhance solubility and bioavailability, enabling controlled release of active 4,6-diaminopyrimidine derivatives in vivo .
Example : In , Boc-protected thieno[2,3-d]pyrimidines were optimized as ATP-competitive kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
